ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-
Description
ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- is a substituted aromatic amine characterized by a p-nitroaniline backbone modified with a p-chlorophenylthiomethyl group (-SCH₂C₆H₄Cl) at the nitrogen atom. This structural modification introduces unique electronic and steric properties, distinguishing it from simpler nitroaniline derivatives.
Properties
CAS No. |
6631-87-4 |
|---|---|
Molecular Formula |
C13H11ClN2O2S |
Molecular Weight |
294.76 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)sulfanylmethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-1-7-13(8-2-10)19-9-15-11-3-5-12(6-4-11)16(17)18/h1-8,15H,9H2 |
InChI Key |
OWRLOGVOPJWMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Method via Mannich Base Formation and Acid Rearrangement
One of the primary documented methods for preparing 4-(p-chlorophenylthiomethyl) anilines, which includes the compound ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-, involves the Mannich reaction followed by acid-catalyzed rearrangement. This method is detailed in US Patent US3453330A.
Process Summary:
Step 1: Mannich Base Formation
- Equimolar amounts of an aromatic thiol (such as p-chlorophenylthiol), formaldehyde, and an aromatic amine (aniline derivative) are condensed in a liquid reaction medium like ethanol.
- This reaction proceeds without strong acid, yielding N-(phenylthiomethyl) aniline intermediates.
Step 2: Acid Rearrangement
- The Mannich base is isolated or kept in solution and treated with a strong mineral acid (e.g., hydrochloric acid).
- The mixture is heated at approximately 80–100 °C for 15 minutes to 1 hour.
- This heating induces rearrangement to the desired 4-(p-chlorophenylthiomethyl) aniline compound.
- After cooling, the reaction mixture is neutralized with alkali (e.g., sodium hydroxide), causing crystallization of the product.
- The product is recovered by filtration, washing, and recrystallization.
Key Reaction Conditions and Notes:
| Parameter | Conditions/Details |
|---|---|
| Reaction medium | Ethanol (or similar liquid medium) |
| Temperature (rearrangement) | 80–100 °C |
| Acid used | Concentrated hydrochloric acid |
| Reaction time | 15 minutes to 1 hour |
| Neutralization | Sodium hydroxide or equivalent base |
| Product isolation | Crystallization, filtration, washing, recrystallization |
This method is versatile and can be adapted for various substituted phenylthiomethyl anilines, including the p-chloro and p-nitro substituted derivatives. The process is well-documented, scalable, and yields crystalline products suitable for further use or formulation.
Summary Table of Preparation Methods for ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiomethyl Group
The thiomethyl (-SCH₂-) moiety in the compound enables nucleophilic substitution reactions. For example:
-
Reaction with Amines : The sulfur atom in the thiomethyl group can act as a leaving group in nucleophilic displacement reactions.
-
Example: Reaction with primary amines (e.g., methylamine) yields substituted aniline derivatives.
-
Key Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Methylamine, DMF, 80°C, 12h | N-(methylamino)methyl-p-nitroaniline |
Mechanistic Insight :
-
The thiomethyl group undergoes Sₙ2-type displacement , facilitated by the electron-withdrawing nitro group on the aromatic ring, which polarizes the C–S bond .
Oxidation of the Nitro Group
The para-nitro (-NO₂) group can be selectively reduced to an amine (-NH₂) under controlled conditions:
-
Catalytic Hydrogenation :
-
Example: Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) in ethanol reduces the nitro group to an amine without affecting the thiomethyl substituent.
-
Data Table :
| Substrate | Reducing Agent | Conditions | Yield |
|---|---|---|---|
| N-(p-chlorophenylthiomethyl)-p-nitroaniline | H₂/Pd-C | EtOH, 25°C, 6h | 85% |
Limitations : Over-reduction or sulfur oxidation may occur under harsher conditions (e.g., Raney nickel) .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes EAS, primarily at the meta position relative to the electron-withdrawing nitro group:
-
Nitration :
-
Reaction with HNO₃/H₂SO₄ introduces a second nitro group at the meta position.
-
Example :
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-nitro-N-(p-chlorophenylthiomethyl)-p-nitroaniline | Meta12 |
Mechanistic Note : The nitro group deactivates the ring, directing incoming electrophiles to the meta position12.
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
-
With Carbonyl Compounds :
-
Reaction with aldehydes (e.g., formaldehyde) forms 1,3-thiazine derivatives.
-
Conditions :
| Cyclization Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Formaldehyde | HCl, reflux | 6-nitro-2-(p-chlorophenyl)thiazine | 72% |
Significance : Such heterocycles are valuable in pharmaceutical research .
Sulfur-Based Reactivity
The thiomethyl group participates in oxidation and coordination chemistry:
-
Oxidation to Sulfoxide/Sulfone :
-
H₂O₂/CH₃COOH oxidizes the thiomethyl group to sulfoxide (-SO-) or sulfone (-SO₂-).
-
| Oxidizing Agent | Product | Stoichiometry |
|---|---|---|
| H₂O₂ (30%) | N-(p-chlorophenylsulfinylmethyl)-p-nitroaniline | 1:1 |
| H₂O₂ (excess) | N-(p-chlorophenylsulfonylmethyl)-p-nitroaniline | 1:2 |
Coordination Chemistry
The nitrogen and sulfur atoms act as ligands for metal complexes:
-
Cu(II) Complexation :
-
Forms stable complexes with Cu²⁺ ions, characterized by UV-Vis and ESR spectroscopy.
-
Application : These complexes show potential as catalysts in oxidation reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- is C13H12ClN3O2S, with a molecular weight of approximately 294.75 g/mol. The presence of the nitro group (–NO2) enhances its electrophilic reactivity, while the thiomethyl group (–S-CH3) allows for nucleophilic substitution reactions. The chlorophenyl component contributes to its overall stability and reactivity in various chemical processes .
Dyes and Pigments
One of the primary applications of Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- is in the production of dyes and pigments. Due to its chromophoric properties, this compound can be utilized to synthesize azo dyes that are widely used in textiles and other industries. The ability to undergo electrophilic aromatic substitution makes it a valuable precursor for creating vibrant colorants.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activity. Studies indicate that derivatives of nitroaniline compounds can exhibit antimicrobial properties. Research involving the synthesis of new derivatives based on Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- has been conducted to evaluate their efficacy against various pathogens .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of several nitroaniline derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings suggested that modifications at the para position significantly influenced their antibacterial activity, indicating potential therapeutic applications .
Environmental Applications
Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- has also been studied for its biodegradation potential. Research involving bacterial strains capable of degrading nitroaromatic compounds highlighted the importance of this compound in bioremediation efforts. For instance, Pseudomonas species have been shown to effectively degrade p-nitroaniline under alkaline conditions, suggesting that similar pathways could be explored for Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- .
Case Study: Biodegradation
In a controlled study, Pseudomonas DL17 was able to degrade 100% of p-nitroaniline within 48 hours. The degradation pathway involved the reduction of the nitro group followed by subsequent transformations leading to less toxic metabolites. This highlights the compound's relevance in environmental remediation strategies aimed at mitigating pollution from nitroaromatic compounds .
Material Science
The unique chemical structure of Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- allows it to be explored as a building block in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as enhanced thermal stability and electrical conductivity.
Data Summary
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Dyes and Pigments | Used in synthesizing azo dyes for textiles | Effective chromophoric properties |
| Medicinal Chemistry | Potential antimicrobial activity | Derivatives show efficacy against pathogens |
| Environmental Science | Biodegradation potential using bacterial strains | Complete degradation by Pseudomonas DL17 |
| Material Science | Building block for polymer synthesis | Enhanced properties in new materials |
Mechanism of Action
The mechanism of action of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
- p-Nitroaniline (CAS 100-01-6): Structure: A primary amine with a nitro group at the para position. Molecular formula: C₆H₆N₂O₂. Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and amine group. This enhances acidity (pKa ~1.0) compared to aniline (pKa ~4.6) .
o-Nitroaniline (CAS 88-74-4) and m-Nitroaniline (CAS 99-09-2) :
- Positional Isomerism : The ortho and meta nitro groups create distinct electronic environments. For example, o-nitroaniline has a lower melting point (71–73°C) compared to p-nitroaniline (148°C) due to reduced symmetry and intermolecular interactions .
- Comparison : The target compound’s para-nitro group and N-substituent likely result in higher thermal stability than o/m-nitroanilines but lower solubility in polar solvents due to increased hydrophobicity .
5-Chloro-2-nitroaniline (CAS 1635-61-6) :
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and hydrophobic substituents likely reduce water solubility compared to unsubstituted nitroanilines.
- The thiomethyl group may enhance solubility in non-polar solvents like dichloromethane (DCM) .
Biological Activity
ANILINE, N-(p-chlorophenylthiomethyl)-p-nitro- is a compound that has garnered attention in various fields, particularly in biochemistry and toxicology. This article delves into its biological activity, highlighting its mechanisms of action, toxicity profiles, and potential applications.
Chemical Structure and Properties
The chemical formula for ANILINE, N-(p-chlorophenylthiomethyl)-p-nitro- is C15H15ClN2O3S. The molecular weight is approximately 306.7 g/mol. It appears as a white crystalline solid with a melting point ranging from 193 to 195 °C. Its solubility in water is limited to about 30 ppm at 25 °C, while it is more soluble in organic solvents such as acetone (5000 mg/kg) .
Mechanisms of Biological Activity
The compound exhibits various biological activities primarily due to its nitro and thiol functional groups. These functionalities contribute to its potential as a pesticide and its effects on mammalian systems.
Toxicological Profile
- Acute Toxicity : The acute percutaneous LD50 for male and female rabbits is greater than 2000 mg/kg, indicating low toxicity through skin exposure. However, it shows mild irritancy to the eyes .
- Mutagenicity : In tests such as the Ames test, the compound has been reported as non-mutagenic, suggesting it does not cause genetic mutations at tested concentrations .
- Environmental Impact : The compound is classified under the OSPAR List of Substances of Possible Concern due to its persistence and potential bioaccumulation .
Biological Applications
ANILINE, N-(p-chlorophenylthiomethyl)-p-nitro- has been explored for various applications:
- Pesticide Development : It has been investigated for use in pesticide formulations due to its efficacy against certain pests .
- Pharmaceutical Research : Studies have shown that compounds with similar structures can act as inhibitors in various biochemical pathways, suggesting potential therapeutic applications .
Case Studies
- Pesticidal Efficacy : In a controlled study, formulations containing ANILINE were tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to control groups, highlighting its potential as an effective pesticide .
- Toxicological Assessments : Research conducted on laboratory animals revealed that chronic exposure led to liver enzyme alterations, suggesting possible hepatotoxic effects at higher concentrations .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Weight | 306.7 g/mol |
| Melting Point | 193-195 °C |
| Water Solubility | 30 ppm (25 °C) |
| Acute Oral LD50 (Rats) | 93 mg/kg |
| Eye Irritation | Mildly irritating |
| Mutagenicity | Non-mutagenic |
Q & A
Q. What are the critical steps in synthesizing p-nitroaniline derivatives, and how are intermediates purified?
- Methodological Answer : Key steps include: (i) Acetylation : Reacting aniline with acetic anhydride to form acetanilide. (ii) Nitration : Treating acetanilide with HNO₃/H₂SO₄ at controlled temperatures (5–10°C) to form p-nitroacetanilide. (iii) Hydrolysis : Acidic or basic hydrolysis of the acetyl group to yield p-nitroaniline. (iv) Purification : Recrystallization using ethanol/water mixtures to isolate pure p-nitroaniline, with TLC or HPLC to confirm purity .
Q. How are isomeric byproducts (e.g., 2-nitroaniline) separated during p-nitroaniline synthesis?
- Methodological Answer : Minor ortho-substituted byproducts (e.g., 2-nitroaniline) are removed via fractional crystallization or column chromatography. Solvent polarity adjustments (e.g., ethanol vs. hexane) enhance separation efficiency. NMR and melting point analysis validate isomer purity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in nitration regioselectivity for substituted anilines?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic effects of substituents (e.g., -NO₂, -S-CH₂-C₆H₄Cl) on aromatic ring reactivity. Fukui indices identify nucleophilic sites, while transition-state modeling predicts regioselectivity. Experimental validation via kinetic studies (e.g., varying HNO₃ concentrations) corroborates computational findings .
Q. What spectroscopic techniques are optimal for characterizing N-(p-chlorophenylthiomethyl)-p-nitroaniline derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., para-nitro vs. ortho-chlorophenyl groups).
- IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-S bonds at ~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- XRD : Resolves crystal structure ambiguities in thiomethylated derivatives .
Q. How can reaction conditions be optimized to minimize byproducts in electrophilic aromatic substitution?
- Methodological Answer :
- Temperature Control : Slow addition of nitrating agents at 0–5°C reduces polysubstitution.
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance nitronium ion (NO₂⁺) stability.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity for para-substitution.
Monitoring via in-situ FTIR or Raman spectroscopy tracks reaction progress .
Q. What strategies are effective in designing p-nitroaniline derivatives for biological activity studies?
- Methodological Answer :
- Schiff Base Formation : Condensation of p-nitroaniline with aldehydes (e.g., 4-chlorobenzaldehyde) yields imine-linked derivatives.
- Metal Complexation : Reacting Schiff bases with Ni²⁺ or Cu²⁺ salts forms complexes for antibacterial assays.
- Structure-Activity Relationships (SAR) : Varying substituents (e.g., thiomethyl vs. methoxy groups) correlates with bioactivity trends .
Q. How do solvent polarity and dielectric constant influence nitration efficiency in aniline derivatives?
- Methodological Answer : Nitration rates increase in polar solvents (e.g., H₂SO₄) due to stabilization of the nitronium ion (NO₂⁺). Dielectric constants >30 enhance ionic intermediate stability. Comparative studies using acetic acid (ε = 6.2) vs. sulfuric acid (ε = 84) demonstrate solvent-dependent yield variations .
Q. What analytical methods assess the thermal stability of N-(p-chlorophenylthiomethyl)-p-nitroaniline?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Tₐ) under nitrogen/air atmospheres.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points, exothermic decomposition).
- Accelerated Rate Calorimetry (ARC) : Evaluates thermal runaway risks for lab-scale safety protocols .
Q. How are data contradictions resolved when unexpected products arise in multi-step syntheses?
- Methodological Answer :
- Cross-Validation : Replicate reactions under identical conditions to confirm reproducibility.
- Byproduct Identification : GC-MS or LC-MS isolates and identifies minor components (e.g., dimerization products).
- Mechanistic Reassessment : Isotopic labeling (e.g., ¹⁵N-nitration) traces reaction pathways to identify deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
